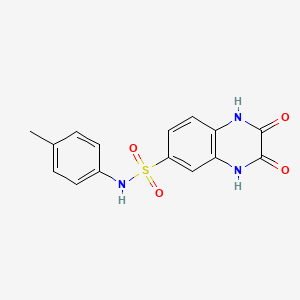![molecular formula C18H25N3O2 B5689012 ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5689012.png)
ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate is a chemical compound that belongs to the quinoline family. It is also known as DMQX and is widely used in scientific research to study the effects of neurotransmitters on the central nervous system. DMQX is a potent antagonist of glutamate receptors and is used to investigate the role of glutamate in various physiological and pathological conditions.
作用機序
DMQX acts as a competitive antagonist of AMPA and kainate glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. By blocking these receptors, DMQX inhibits the excitatory effects of glutamate and reduces the activity of neurons in the central nervous system.
Biochemical and Physiological Effects:
DMQX has several biochemical and physiological effects on the central nervous system. It inhibits the activity of AMPA and kainate glutamate receptors, which are involved in synaptic transmission and plasticity. DMQX also reduces the release of glutamate and other neurotransmitters, which can lead to a decrease in neuronal activity. In addition, DMQX has been shown to have neuroprotective effects in various animal models of neurological diseases.
実験室実験の利点と制限
One of the main advantages of using DMQX in lab experiments is its potency as a glutamate receptor antagonist. It is highly selective and has a low affinity for other receptors, which makes it a valuable tool for studying the effects of glutamate on the central nervous system. However, one of the limitations of using DMQX is its solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of DMQX in scientific research. One area of interest is the study of the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMQX has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value. Another area of interest is the development of more potent and selective glutamate receptor antagonists, which could lead to the development of new treatments for neurological disorders.
合成法
The synthesis of DMQX involves several steps, including the condensation of 2-dimethylaminoethylamine with 7,8-dimethylquinoline-3-carboxylic acid, followed by esterification with ethanol. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
DMQX is extensively used in scientific research to study the role of glutamate in various physiological and pathological conditions. It is a potent antagonist of glutamate receptors, which are involved in several neurological processes, including learning, memory, and synaptic plasticity. DMQX is also used to study the effects of glutamate on the central nervous system in conditions such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-6-23-18(22)15-11-20-16-13(3)12(2)7-8-14(16)17(15)19-9-10-21(4)5/h7-8,11H,6,9-10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMCNNJUMXUNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCN(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
amino]acetic acid](/img/structure/B5688963.png)
![methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate](/img/structure/B5688970.png)
![8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5688986.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline](/img/structure/B5688993.png)
![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)
![N-[(1-isobutyrylpiperidin-4-yl)methyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5689002.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5689040.png)
![4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5689044.png)